molecular formula C15H16BFO4 B2586622 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid CAS No. 2377606-07-8

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid

Cat. No.: B2586622
CAS No.: 2377606-07-8
M. Wt: 290.1
InChI Key: SMENQOLNTNMKGX-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is an organic compound with the molecular formula C15H16BFO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid typically involves the reaction of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid in the Suzuki–Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

Uniqueness: 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is unique due to the presence of both the benzyloxyethoxy group and the fluorine atom, which can influence its reactivity and the properties of the resulting products. The combination of these functional groups makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BFO4/c17-14-8-13(16(18)19)9-15(10-14)21-7-6-20-11-12-4-2-1-3-5-12/h1-5,8-10,18-19H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMENQOLNTNMKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCCOCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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